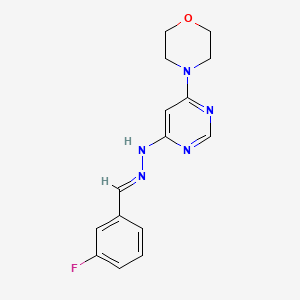
N-(3-Fluoro-benzylidene)-N'-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” is a synthetic organic compound that features a combination of fluorobenzylidene, morpholinyl, and pyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” typically involves the condensation of 3-fluorobenzaldehyde with 6-morpholin-4-yl-pyrimidin-4-yl-hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, affecting the functional groups present.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorobenzylidene oxides, while reduction could produce fluorobenzylidene hydrazines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its interaction with biological targets could provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” could be explored for drug development, particularly for its potential to interact with specific enzymes or receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mécanisme D'action
The mechanism of action of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- N-(3-Methyl-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
- N-(3-Nitro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine
Uniqueness
The uniqueness of “N-(3-Fluoro-benzylidene)-N’-(6-morpholin-4-yl-pyrimidin-4-yl)-hydrazine” lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in various applications.
Propriétés
Formule moléculaire |
C15H16FN5O |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16FN5O/c16-13-3-1-2-12(8-13)10-19-20-14-9-15(18-11-17-14)21-4-6-22-7-5-21/h1-3,8-11H,4-7H2,(H,17,18,20)/b19-10+ |
Clé InChI |
NDAPSSVOIVJURB-VXLYETTFSA-N |
SMILES isomérique |
C1COCCN1C2=NC=NC(=C2)N/N=C/C3=CC(=CC=C3)F |
SMILES canonique |
C1COCCN1C2=NC=NC(=C2)NN=CC3=CC(=CC=C3)F |
Solubilité |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


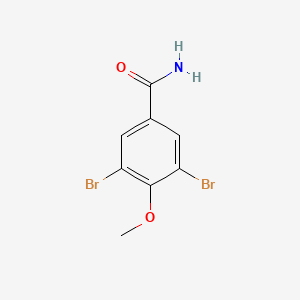
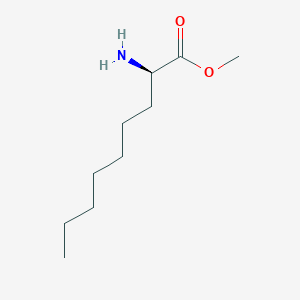
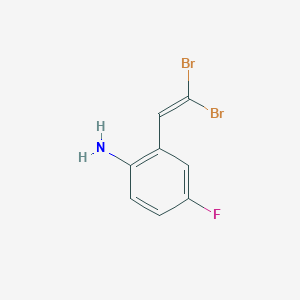
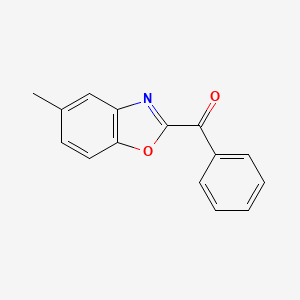
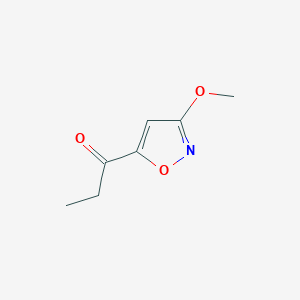
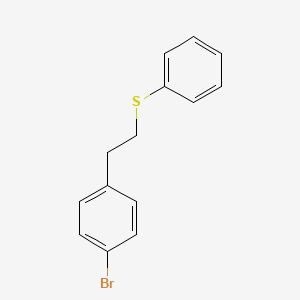


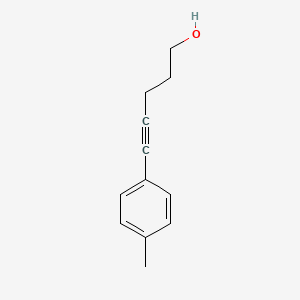
![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)

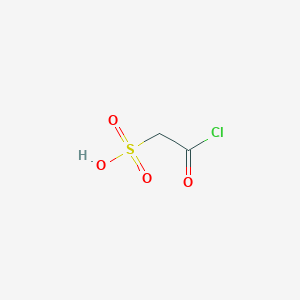
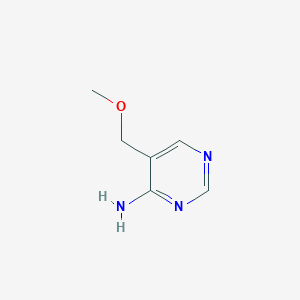
![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)
